molecular formula C19H15ClN4O4S B2488271 5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450341-41-0

5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2488271
CAS RN: 450341-41-0
M. Wt: 430.86
InChI Key: OXXQCNFIRYBTNP-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of substances known for their complex synthesis and diverse chemical and physical properties. Such compounds have been studied for various applications, including their potential roles in medicinal chemistry and materials science. Their intricate structures necessitate detailed analyses to understand their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, often starting with base molecules that are modified through reactions such as alkylation, acylation, and condensation. For instance, Kato et al. (1992) describe the synthesis of benzamides with potent in vivo activity, which might share synthesis pathways or strategies applicable to our compound of interest (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure is typically elucidated using spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside X-ray diffraction for crystal structure determination. Shestopalov et al. (2003) demonstrated the use of X-ray diffraction to establish the molecular and crystal structure of a compound, which is critical for understanding the compound's chemical behavior (Shestopalov et al., 2003).

Chemical Reactions and Properties

Chemical properties are influenced by the functional groups present in the molecule. Reactions such as nucleophilic substitution, electrophilic addition, and others are common, depending on the compound's functional groups. For example, studies by Viji et al. (2020) on molecular docking and quantum chemical calculations provide insights into the reactivity and potential interactions of similar compounds (Viji et al., 2020).

Scientific Research Applications

Cytotoxicity and Anticancer Potential

Antibacterial Activity

Another area of research involves the synthesis, characterization, and evaluation of novel derivatives for antibacterial activity. A study on 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity, especially compound 4b, against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae with MICs ranging from 22.4 to 30.0 μg/mL (N. P. Rai, V. Narayanaswamy, S. Shashikanth, P. Arunachalam, 2009).

Antiviral and Gastrokinetic Activities

Further investigations include the development of benzamide-based derivatives for their antiviral and gastrokinetic activities. Novel benzamides have been synthesized and evaluated as selective and potent gastrokinetic agents, showing significant in vivo gastric emptying activity in rats and mice, indicating potential therapeutic applications for gastrointestinal disorders (S. Kato, T. Morie, H. Harada, N. Yoshida, J. Matsumoto, 1992).

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c1-28-17-7-2-11(20)8-14(17)19(25)21-18-15-9-29-10-16(15)22-23(18)12-3-5-13(6-4-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXQCNFIRYBTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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